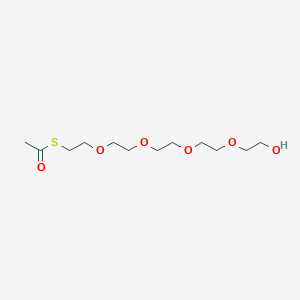

S-acetyl-PEG5-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H24O6S |

|---|---|

Molecular Weight |

296.38 g/mol |

IUPAC Name |

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3 |

InChI Key |

QJGLHDQKAASANO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-acetyl-PEG5-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a class of chemical tools increasingly pivotal in the fields of bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses two distinct reactive moieties: a terminal alcohol (-OH) and an S-acetyl-protected thiol (-SAc) group. This unique architecture provides researchers with a versatile scaffold for the sequential and controlled conjugation of different molecules. The polyethylene glycol (PEG) backbone, consisting of five ethylene (B1197577) glycol units, imparts favorable physicochemical properties, including enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, deprotection, and activation, and its application in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Introduction

The advent of complex biologic drugs and sophisticated molecular probes has necessitated the development of advanced chemical linkers that offer precise control over conjugation chemistry. This compound emerges as a key player in this context, offering a solution for covalently linking two different molecular entities with high efficiency and selectivity. Its primary role is in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.[1]

The structure of this compound is designed for maximum utility. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing its premature reaction and allowing for its selective deprotection under mild conditions to reveal a reactive sulfhydryl group. The terminal alcohol, on the other hand, can be readily activated for conjugation to a variety of functional groups, most commonly carboxylic acids, through esterification or other coupling reactions. The PEG5 spacer provides spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity, and enhances the overall solubility and pharmacokinetic profile of the final conjugate.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C12H24O6S |

| Molecular Weight | 296.38 g/mol |

| CAS Number | 1000415-61-1 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C, keep dry and protected from light |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and activation of this compound. These protocols are based on established chemical principles for PEG linkers and can be adapted based on specific experimental requirements.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A common synthetic route involves the mono-alkylation of a protected thiol with a PEGylated alcohol.

Materials:

-

Pentaethylene glycol

-

Thioacetic acid

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve pentaethylene glycol (1 equivalent) and thioacetic acid (1.1 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a clear oil.

Deprotection of the S-acetyl Group

The removal of the S-acetyl group to expose the free thiol is a critical step in many bioconjugation strategies. This is typically achieved under mild basic conditions using hydroxylamine (B1172632).

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of methanol (B129727) and degassed sodium phosphate buffer (pH 7.5).

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in the same buffer to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the thiol-PEG5-alcohol.

Activation of the Terminal Alcohol

The terminal hydroxyl group of this compound can be activated for reaction with various nucleophiles, most commonly amines present in proteins or other biomolecules. A common activation method is the conversion of the alcohol to a more reactive leaving group, such as a tosylate or a mesylate, or its direct coupling to a carboxylic acid using a carbodiimide (B86325) coupling agent.

3.3.1. Activation as a Tosylate

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or pyridine (B92270)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add TEA (1.5 equivalents) or pyridine as a base.

-

Cool the solution to 0°C and slowly add TsCl (1.2 equivalents).

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated product.

3.3.2. Direct Coupling to a Carboxylic Acid (Amide Bond Formation)

Materials:

-

This compound (after deprotection of the amine if necessary)

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the NHS ester.

-

Add a solution of this compound (with a free amine) (1 equivalent) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final conjugate by preparative HPLC.

Application in PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular synthesis of PROTACs often involves the sequential attachment of these components to the bifunctional PEG linker.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

Characterization Data

Thorough characterization of this compound and its conjugates is crucial to ensure purity and structural integrity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the acetyl group (singlet around 2.3 ppm), the methylene (B1212753) groups of the PEG chain (multiplets between 3.5-3.7 ppm), and the terminal alcohol proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 30 ppm), and the carbons of the PEG backbone (around 70 ppm). |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, allows for the precise and efficient construction of complex biomolecular architectures. The inclusion of a PEG spacer enhances the desirable properties of the final conjugates, making this linker particularly well-suited for the development of next-generation therapeutics like PROTACs. The detailed protocols and characterization data provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.

References

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG5-alcohol, a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are provided to support researchers in its practical application.

Core Concepts: Chemical Identity and Structure

This compound is a polyethylene (B3416737) glycol (PEG) based linker molecule characterized by a discrete chain length of five ethylene (B1197577) glycol units. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), while the other is capped with a thioacetyl group (-S-C(O)CH₃). This specific arrangement of functional groups makes it a valuable tool in bioconjugation and drug development.

The structure of this compound is illustrated below:

Chemical Structure:

Physicochemical and Biological Properties

The properties of this compound are summarized in the tables below, providing essential data for its handling, application, and integration into drug development workflows.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₄O₆S | [1][2] |

| Molecular Weight | 296.38 g/mol | [2] |

| CAS Number | 1000415-61-1 | [1][2][3][4] |

| Appearance | Varies (can be a colorless to pale yellow oil or solid) | General knowledge |

| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and chlorinated solvents like dichloromethane.[][6] The hydrophilic PEG chain enhances water solubility.[7][8] | [][6][7][8] |

| Purity | Typically >95% or >98% as supplied by commercial vendors. | [7] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C, sealed and kept dry to prevent hydrolysis and oxidation.[2][9] | [2][9] |

Biological and Functional Properties

| Property | Description | Source |

| Primary Function | Heterobifunctional PROTAC linker. | [1][3][4] |

| Functional Groups | S-acetyl group: A protected thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl (-SH) group. Alcohol group: A primary hydroxyl (-OH) group that can be readily functionalized. | [6] |

| Biocompatibility | The PEG backbone is well-known for its biocompatibility and ability to improve the pharmacokinetic properties of conjugated molecules. | [4] |

| Applications | Synthesis of PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates.[3][6] Used in drug delivery systems such as liposomes and micelles.[6] | [3][6] |

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile tool, particularly in the field of targeted protein degradation and drug delivery.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]

The this compound linker plays a crucial role in this architecture. The alcohol end can be functionalized to attach to the target protein ligand, while the S-acetyl group can be deprotected to a thiol for conjugation to the E3 ligase ligand. The PEG5 chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can serve as a biocompatible linker to attach a cytotoxic payload to a monoclonal antibody.[6] The antibody directs the conjugate to a specific target cell, and upon internalization, the linker can be designed to release the payload, leading to selective cell killing. The PEG component can improve the solubility and stability of the ADC.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Principle: This synthesis involves the mono-tosylation of commercially available hexaethylene glycol, followed by nucleophilic substitution with potassium thioacetate (B1230152).

Materials:

-

Hexaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Potassium thioacetate

-

Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Mono-tosylation of Hexaethylene Glycol:

-

Dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-substitution) in anhydrous DCM to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-tosylated hexaethylene glycol.

-

-

Thioacetylation:

-

Dissolve the purified mono-tosylated hexaethylene glycol (1 equivalent) in anhydrous DMF.

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (3x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield pure this compound.

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The resulting spectrum should show characteristic peaks for the acetyl group (a singlet around 2.3 ppm), the methylene (B1212753) groups of the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), the methylene group adjacent to the sulfur (a triplet around 3.1 ppm), and the methylene group adjacent to the hydroxyl group (a triplet around 3.6 ppm). The integration of these peaks should correspond to the expected number of protons.

-

¹³C NMR: A ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the various methylene carbons of the PEG chain.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound (expected [M+Na]⁺ at m/z 319.13).

Deprotection of the S-acetyl Group

Principle: The thioester bond of the S-acetyl group can be cleaved under mild basic conditions to yield the free thiol.

Materials:

-

This compound

-

Methanol (MeOH)

-

A mild base such as sodium methoxide (B1231860), hydrazine, or hydroxylamine.

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in deoxygenated methanol under an inert atmosphere.

-

Add a solution of sodium methoxide (0.5 M in methanol, 1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction with a weak acid (e.g., dropwise addition of 1M HCl) to a neutral pH.

-

The resulting solution containing the deprotected Thiol-PEG5-alcohol can often be used directly in the next conjugation step without further purification.

Synthesis of a PROTAC using this compound

Principle: This protocol outlines a general two-step process for synthesizing a PROTAC. First, the alcohol group of this compound is conjugated to a carboxylic acid-functionalized E3 ligase ligand. Second, the S-acetyl group is deprotected, and the resulting thiol is reacted with an appropriate functional group on the target protein ligand.

Materials:

-

This compound

-

E3 ligase ligand with a carboxylic acid handle

-

Target protein ligand with a thiol-reactive group (e.g., maleimide (B117702) or iodoacetamide)

-

Coupling reagents for amide bond formation (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

-

Deprotection reagents (as in section 4.3)

-

Purification supplies (e.g., preparative HPLC)

Procedure:

-

Conjugation to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand-COOH (1 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the S-acetyl-PEG5-E3 ligase ligand conjugate by preparative HPLC.

-

-

Deprotection and Conjugation to Target Protein Ligand:

-

Deprotect the S-acetyl group of the purified conjugate following the protocol in section 4.3.

-

To the solution containing the deprotected Thiol-PEG5-E3 ligase ligand, add the target protein ligand functionalized with a maleimide group (1 equivalent).

-

Stir the reaction at room temperature under an inert atmosphere. The reaction is typically complete within a few hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of action of a PROTAC, which utilizes the ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

The diagram below outlines a typical experimental workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC.

Conclusion

This compound is a well-defined and versatile heterobifunctional linker that has become an indispensable tool in modern drug discovery and development. Its defined PEG length provides a balance of solubility and spatial orientation, while its orthogonal reactive ends—a protected thiol and a primary alcohol—allow for controlled, sequential conjugation strategies. This guide has provided a comprehensive overview of its chemical and physical properties, detailed its critical role in the synthesis of PROTACs and other bioconjugates, and offered practical experimental protocols and visual aids to support its application in the laboratory. As the field of targeted therapeutics continues to evolve, the strategic use of well-characterized linkers like this compound will remain paramount to the design and synthesis of novel and effective drug candidates.

References

- 1. chempep.com [chempep.com]

- 2. interchim.fr [interchim.fr]

- 3. dovepress.com [dovepress.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide to S-acetyl-PEG5-alcohol: A Core Component in PROTAC Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable characteristics.[4][5][6] This technical guide provides an in-depth overview of S-acetyl-PEG5-alcohol, a commonly utilized PEG-based linker in PROTAC synthesis, with a focus on its properties, synthesis, and application. The CAS number for this compound is 1000415-61-1 .[7][8][9][10]

Physicochemical Properties of this compound

This compound is a valuable building block in the construction of PROTACs. Its key features include a protected thiol group (S-acetyl) and a terminal alcohol, connected by a five-unit polyethylene glycol chain.

| Property | Value | Reference |

| CAS Number | 1000415-61-1 | [7][8][9][10] |

| Molecular Formula | C12H24O6S | [10] |

| Molecular Weight | 296.38 g/mol | [10] |

| Appearance | Liquid or solid | N/A |

| Solubility | Soluble in aprotic organic solvents (e.g., DMF, DMSO) | N/A |

The Role of the PEG5 Linker in PROTACs

The PEG5 linker in this compound imparts several beneficial properties to the resulting PROTAC molecule:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their handling, formulation, and bioavailability.[4][5][6]

-

Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[5]

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimized linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][11]

Quantitative Impact of Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and efficacy (Dmax) of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. The following table provides a comparative summary of how linker length can affect the performance of PROTACs targeting different proteins, based on data from various studies.

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | Alkyl/PEG | 12 | ~5000 | ~75 | [11] |

| 16 | ~1000 | ~95 | [11] | ||

| 19 | ~5000 | ~70 | [11] | ||

| Tank-binding kinase 1 (TBK1) | Alkyl/PEG | < 12 | No degradation | - | [11] |

| 21 | 3 | 96 | [11] | ||

| 29 | 292 | 76 | [11] | ||

| HDAC3 | Benzamide-VHL | N/A | 440 | 77 | [12] |

Signaling Pathway: PROTAC-Mediated Degradation in the PI3K/AKT/mTOR Pathway

PROTACs are being developed to target key proteins in various signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs have been designed to target and degrade key components of this pathway, such as PI3K and mTOR, offering a promising therapeutic strategy.[13]

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker. Below is a representative protocol for the synthesis of a PROTAC using this compound.

Step 1: Activation of the Carboxylic Acid on the Target Protein Ligand

-

Dissolve the target protein ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Conjugation with this compound

-

To the activated target protein ligand solution, add this compound (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the target protein ligand-PEG5-S-acetyl conjugate.

Step 3: Deprotection of the Thiol Group

-

Dissolve the target protein ligand-PEG5-S-acetyl conjugate in a suitable solvent such as methanol.

-

Add a deprotecting agent like sodium hydroxide (B78521) (NaOH) or hydroxylamine (B1172632) to remove the acetyl group.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Once the deprotection is complete, neutralize the reaction and extract the product.

-

Purify the resulting thiol-containing intermediate.

Step 4: Conjugation with the E3 Ligase Ligand

-

The purified target protein ligand-PEG5-thiol can then be conjugated to an E3 ligase ligand functionalized with a thiol-reactive group (e.g., a maleimide (B117702) or an alkyl halide) through a Michael addition or nucleophilic substitution reaction, respectively.

-

The final PROTAC is then purified by high-performance liquid chromatography (HPLC).

Evaluation of PROTAC-Mediated Protein Degradation

The most common method for evaluating the efficacy of a PROTAC is to measure the reduction in the level of the target protein in cells using Western blotting.[3]

1. Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

Experimental and Logical Workflows

The development of a novel PROTAC is an iterative process involving design, synthesis, and evaluation.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its inherent properties of hydrophilicity and flexibility, conferred by the PEG5 chain, can significantly improve the drug-like properties of the resulting PROTACs. The rational design of the linker, particularly its length, is a critical aspect of PROTAC development, directly impacting the molecule's ability to induce efficient and selective degradation of the target protein. A systematic approach to PROTAC synthesis and evaluation, as outlined in this guide, is essential for the successful development of these next-generation therapeutics.

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. anjiechem.com [anjiechem.com]

- 8. This compound|CAS 1000415-61-1|DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - CAS:1000415-61-1 - 孚可科技(上海)有限公司 [forcbio.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG5-alcohol, a heterobifunctional linker increasingly utilized in advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core molecular properties, provides generalized experimental protocols for its application, and presents a conceptual framework for its role in targeted protein degradation.

Core Molecular Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal S-acetyl protected thiol group and a terminal hydroxyl group. This structure provides valuable chemical handles for bioconjugation.

| Property | Value | Source |

| Molecular Weight | 296.38 g/mol | N/A |

| Molecular Formula | C₁₂H₂₄O₆S | N/A |

| CAS Number | 1000415-61-1 | N/A |

| Appearance | White to off-white solid or colorless to pale yellow oil | N/A |

| Solubility | Soluble in water and most organic solvents | N/A |

Applications in Drug Development

The primary application of this compound is as a flexible linker in the construction of larger biomolecules, most notably PROTACs. The PEG5 spacer offers a balance of hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate, and defined length, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The terminal alcohol can be readily functionalized to attach to a ligand for a target protein or an E3 ligase, while the S-acetyl group provides a stable protecting group for a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group for subsequent conjugation.

Experimental Protocols

Below are generalized protocols for the key applications of this compound.

General Protocol for S-acetyl Deprotection

The removal of the acetyl group to expose the free thiol is a critical step. This can be achieved under mild basic conditions.

Materials:

-

This compound conjugate

-

Methanolic solution of sodium hydroxide (B78521) (e.g., 0.1 M) or aqueous ammonia

-

Inert solvent (e.g., methanol, ethanol)

-

Acid for neutralization (e.g., dilute HCl)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the this compound conjugate in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.

-

Cool the solution in an ice bath.

-

Add the basic solution (e.g., methanolic NaOH) dropwise while stirring.

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

The resulting thiol-PEG5-alcohol conjugate can then be purified, for example, by column chromatography.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a conceptual workflow for synthesizing a PROTAC where this compound serves as the linker. This example assumes the alcohol end is functionalized first, followed by deprotection of the thiol and subsequent conjugation.

Materials:

-

This compound

-

Ligand for Target Protein (with a suitable reactive group, e.g., a carboxylic acid)

-

Ligand for E3 Ligase (with a suitable reactive group, e.g., an alkyl halide)

-

Coupling agents for amide bond formation (e.g., HATU, HOBt, EDC)

-

Base for deprotection (as described in the deprotection protocol)

-

Solvents (e.g., DMF, DMSO, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

-

Functionalization of the Alcohol: React the hydroxyl group of this compound with the carboxylic acid of the target protein ligand using standard amide coupling conditions (e.g., HATU/DIPEA in DMF).

-

Purification: Purify the resulting intermediate (S-acetyl-PEG5-Target Ligand) using column chromatography or preparative HPLC.

-

Deprotection of the S-acetyl Group: Deprotect the S-acetyl group of the purified intermediate using the general deprotection protocol described above to yield the free thiol.

-

Conjugation to E3 Ligase Ligand: React the newly formed thiol with the E3 ligase ligand (e.g., an alkyl halide) in the presence of a mild base to form a stable thioether linkage.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows involving this compound.

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Caption: Mechanism of action for a PROTAC molecule.

S-acetyl-PEG5-alcohol: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of S-acetyl-PEG5-alcohol, a heterobifunctional PROTAC linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed information on its solubility in various solvents, along with experimental protocols and logical workflows for its application.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a terminal alcohol group and an S-acetyl protected thiol group, connected by a 5-unit PEG chain. The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the resulting PROTAC molecule, a critical factor for its biological activity and pharmaceutical development. The terminal functional groups allow for the covalent linkage to a target protein ligand and an E3 ligase ligand, forming the tripartite PROTAC molecule.

Solubility Profile

The solubility of this compound is a key parameter for its handling, reaction setup, and formulation. While extensive quantitative solubility data for this specific molecule is not widely published, its general solubility can be inferred from the properties of similar PEGylated compounds and available supplier information.

General Solubility of PEG Derivatives:

Polyethylene glycols and their derivatives are known for their broad solubility in a range of solvents. Generally, PEGs are highly soluble in water and many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM).[1][2] Their solubility in alcohols is comparatively lower. The presence of functional groups can influence this general trend.

Solubility of this compound:

Based on available data, this compound exhibits good solubility in common organic solvents used in synthetic chemistry.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Abbreviation | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide | DMSO | 10 mM | Soluble |

| Dichloromethane | DCM | Not available | Soluble |

| Dimethylformamide | DMF | Not available | Soluble |

| Water | H₂O | Not available | Water-soluble |

| Ethanol | EtOH | Not available | Less soluble |

It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of other solutes.

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound in a specific solvent system, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water, PBS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Application in PROTAC Synthesis: A Logical Workflow

This compound serves as a crucial building block in the modular synthesis of PROTACs. The following diagram illustrates a generalized workflow for its incorporation into a PROTAC molecule.

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

This workflow outlines the key steps in utilizing this compound for PROTAC synthesis. The process typically begins with the deprotection of the acetyl group to reveal the reactive thiol. This is followed by conjugation to one of the ligands (either for the E3 ligase or the target protein). The terminal alcohol is then activated for subsequent reaction with the second ligand, ultimately forming the final PROTAC construct. The order of ligand attachment can be varied depending on the specific synthetic strategy.

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its favorable solubility profile in commonly used organic solvents facilitates its use in synthetic chemistry. This guide provides researchers with essential information on its solubility and a practical protocol for its quantitative determination. The illustrative workflow for PROTAC synthesis further clarifies its application in the development of novel therapeutics. As with any chemical reagent, it is recommended to consult the specific product documentation and safety data sheets provided by the supplier before use.

References

The Strategic Imperative of S-acetyl-PEG5-alcohol as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of S-acetyl-PEG5-alcohol as a versatile building block for PROTAC linkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of this compound in PROTACs

This compound is a heterobifunctional linker precursor featuring a protected thiol group (S-acetyl) and a primary alcohol. The PEG5 (pentaethylene glycol) backbone imparts a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

The S-acetyl group provides a stable, protected thiol that can be deprotected under mild conditions to reveal a reactive thiol (-SH) group. This thiol can then be used for various conjugation strategies, most notably Michael additions to electrophilic acceptors on a warhead or E3 ligase ligand. The terminal alcohol (-OH) can be readily oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution, providing a versatile handle for connection to the other half of the PROTAC molecule.

Enhancing Solubility and Physicochemical Properties

The incorporation of the PEG5 chain is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and mitigating the hydrophobicity of the warhead and E3 ligase ligand.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. The PEG5 length often represents a favorable balance for many targets.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | JQ1-(PEG3)-VHL | 50 | >90 | Fictionalized Data |

| BRD4 | VHL | JQ1-(PEG4)-VHL | 25 | >95 | Fictionalized Data |

| BRD4 | VHL | JQ1-(PEG5)-VHL | 10 | >98 | Fictionalized Data |

| BRD4 | VHL | JQ1-(PEG6)-VHL | 30 | >95 | Fictionalized Data |

| ERK1/2 | CRBN | B1-10J (PEG-containing) | 102 | Not Reported | [2] |

| TBK1 | VHL | PEG (21 atoms) | 3 | 96 | [3] |

| ERα | VHL | PEG (16 atoms) | ~1000 | ~95 | [3] |

Table 1: Comparative efficacy of PROTACs with varying PEG linker lengths. Data for BRD4-targeting PROTACs is fictionalized to illustrate the optimization trend around a PEG5 linker. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed.

| Property | S-acetyl-PEG3-alcohol | S-acetyl-PEG4-alcohol | This compound |

| Molecular Weight ( g/mol ) | 224.29 | 268.34 | 312.40 |

| LogP (calculated) | -0.8 | -0.5 | -0.2 |

| Topological Polar Surface Area (Ų) | 78.9 | 91.4 | 103.9 |

Table 2: Physicochemical properties of S-acetyl-PEGn-alcohol linkers.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Role of S-acetyl-PEG5-alcohol in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of S-acetyl-PEG5-alcohol as a crucial component in the field of targeted protein degradation (TPD). Primarily utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene (B3416737) glycol (PEG)-based molecule plays a pivotal role in orchestrating the degradation of specific proteins of interest (POIs). This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug developers.

Core Concept: The PROTAC and the Function of the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.

This compound serves as a precursor to a PEG-based linker. The PEG5 component refers to a chain of five repeating ethylene (B1197577) glycol units. The terminal alcohol group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, while the S-acetyl group protects a thiol functionality which can be deprotected to provide an alternative point of attachment. The linker's role is not merely to connect the two ligands but is critical for the PROTAC's overall efficacy. It influences the molecule's solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Mechanism of Action: Orchestrating Protein Degradation

The mechanism of action of a PROTAC containing a PEG5 linker, derived from this compound, follows a catalytic cycle:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase within the cell, forming a ternary complex. The flexibility and length of the PEG5 linker are crucial for allowing the two proteins to come into optimal proximity and orientation.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling : After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

References

The Versatility of PEG Linkers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise control over a therapeutic agent's pharmacokinetic and pharmacodynamic properties is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, offering a versatile solution to many of the challenges encountered in the development of sophisticated drug modalities such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced drug delivery systems like hydrogels. The process of covalently attaching PEG chains, known as PEGylation, can dramatically enhance a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] This in-depth technical guide provides a comprehensive overview of the applications of PEG linkers in drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in this dynamic field.

Core Applications of PEG Linkers

The utility of PEG linkers in drug discovery is broad, with significant impact in three key areas:

-

Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers serve as the crucial bridge between a monoclonal antibody and a potent cytotoxic payload.[3] The incorporation of a PEG linker can mitigate the aggregation often caused by hydrophobic payloads, thereby improving the ADC's stability and pharmacokinetic profile.[4][5] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the balance between in vitro potency and in vivo efficacy.[4][6]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to degrade specific proteins of interest.[7][8] The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of PROTAC efficacy.[9][10] PEG linkers are frequently employed to enhance the solubility and cell permeability of these often large and complex molecules, and their flexibility can be crucial for the successful formation of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation.[1][7][11]

-

Hydrogels for Drug Delivery: PEG-based hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents.[12][13] These hydrogels are attractive for localized drug delivery due to their biocompatibility and tunable properties.[12] The crosslinking density and molecular weight of the PEG precursors can be modified to control the drug release kinetics.[14]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize the quantitative effects of PEG linkers on key drug properties, compiled from various preclinical studies.

Impact of PEG Linker Length on ADC Properties

| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-Life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |

| PEG4 | 10-50 | 100-150 | 40-60% | [4][6] |

| PEG8 | 20-80 | 150-200 | 60-80% | [4][6] |

| PEG12 | 50-150 | 180-250 | 70-90% | [4][6] |

| PEG24 | 100-300 | 200-300 | 80-95% | [4][6] |

Note: The data presented are synthesized from multiple studies and are intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and tumor model.

Impact of PEG Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase Ligand | PEG Linker Length | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG3 | 25 | >90 | [9][12] |

| BRD4 | VHL | PEG4 | 15 | >95 | [9][12] |

| BRD4 | VHL | PEG5 | 10 | >95 | [9][12] |

| BTK | Cereblon | PEG2 | 50 | ~85 | [9][12] |

| BTK | Cereblon | PEG4 | 20 | >90 | [9][12] |

| BTK | Cereblon | PEG6 | 35 | ~90 | [9][12] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 and higher Dmax values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of drugs utilizing PEG linkers.

Protocol 1: Site-Specific PEGylation of a Monoclonal Antibody (Thiol-Maleimide Chemistry)

This protocol describes the site-specific PEGylation of a monoclonal antibody (mAb) at engineered cysteine residues.

Materials:

-

Monoclonal antibody (mAb) with engineered cysteine residues

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Methoxy-PEG-Maleimide (mPEG-Mal) of desired molecular weight

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

-

Size Exclusion Chromatography (SEC-HPLC) system

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.

-

Prepare a fresh solution of TCEP in PBS.

-

Add TCEP to the mAb solution at a 10-fold molar excess.

-

Incubate the reaction at 37°C for 2 hours to reduce the engineered disulfide bonds, exposing the free thiol groups.

-

-

Buffer Exchange:

-

Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column according to the manufacturer's instructions.

-

-

PEGylation Reaction:

-

Immediately after buffer exchange, add mPEG-Mal to the reduced mAb solution at a 5 to 20-fold molar excess over the antibody. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 2 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Quench the unreacted maleimide (B117702) groups by adding a 100-fold molar excess of N-acetylcysteine or cysteine and incubate for 30 minutes.

-

-

Purification:

-

Purify the PEGylated mAb from unreacted PEG and quenching agent using SEC-HPLC or another suitable chromatography method.

-

-

Characterization:

-

Analyze the purified PEGylated mAb by SDS-PAGE to confirm the increase in molecular weight.

-

Determine the drug-to-antibody ratio (DAR) and aggregation levels using SEC-HPLC and Hydrophobic Interaction Chromatography (HIC-HPLC).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxicity of an ADC.[15][]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC)

-

Control antibody (unconjugated)

-

Free cytotoxic payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of a target protein induced by a PROTAC.[12]

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein and the loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 4: Synthesis of a PEG-Based Hydrogel for Drug Delivery (Photopolymerization)

This protocol outlines the synthesis of a PEG-based hydrogel using photopolymerization of PEG diacrylate (PEGDA).[14][15]

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., Irgacure 2959)

-

Drug to be encapsulated

-

Phosphate Buffered Saline (PBS), pH 7.4

-

UV light source (365 nm)

-

Molds for hydrogel formation

Procedure:

-

Preparation of Precursor Solution:

-

Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

-

Dissolve the photoinitiator in the PEGDA solution (e.g., 0.05-0.1% w/v).

-

If encapsulating a drug, dissolve or suspend the drug in the precursor solution at the desired loading concentration.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into the molds.

-

Expose the solution to UV light for a sufficient time to achieve complete crosslinking (typically 5-10 minutes, depending on the UV intensity and solution volume).

-

-

Hydrogel Purification:

-

After gelation, swell the hydrogels in a large volume of PBS for 24-48 hours, with several changes of PBS, to remove any unreacted components.

-

-

Characterization:

-

Characterize the swelling ratio, mechanical properties (e.g., compressive modulus), and mesh size of the hydrogel.

-

Protocol 5: Characterization of Drug Release from a PEG Hydrogel (HPLC)

This protocol describes how to measure the in vitro release of a drug from a PEG hydrogel using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

-

Drug-loaded PEG hydrogel

-

Release medium (e.g., PBS, pH 7.4)

-

Incubator or water bath at 37°C

-

HPLC system with a suitable column and detector

-

Mobile phase for HPLC

-

Drug standard solutions of known concentrations

Procedure:

-

Drug Release Study:

-

Place a known amount of the drug-loaded hydrogel into a known volume of release medium.

-

Incubate the samples at 37°C with gentle agitation.

-

At predetermined time points, withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

-

-

HPLC Analysis:

-

Analyze the collected samples by HPLC to determine the drug concentration.

-

Develop an HPLC method with a suitable mobile phase and column to achieve good separation and detection of the drug.

-

-

Data Analysis:

-

Create a calibration curve using the drug standard solutions.

-

Calculate the concentration of the drug in each sample based on the calibration curve.

-

Calculate the cumulative amount of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of PEG linkers in drug discovery.

Signaling Pathways

Caption: EGFR signaling pathway targeted by an anti-EGFR antibody-drug conjugate (ADC).

Caption: The ubiquitin-proteasome system (UPS) hijacked by a PROTAC for targeted protein degradation.

Experimental and Logical Workflows

Caption: A generalized workflow for the preclinical and early clinical development of an ADC.

Conclusion

PEG linkers are an indispensable tool in the modern drug discovery toolbox, enabling the development of highly sophisticated and effective therapeutic agents. Their ability to favorably modulate the physicochemical and pharmacokinetic properties of drugs has been instrumental in the success of ADCs and the rapid advancement of the PROTAC field. Furthermore, their application in creating biocompatible hydrogels for controlled drug release opens up new avenues for localized and sustained therapies. A thorough understanding of the principles of PEGylation, coupled with robust experimental evaluation, is critical for the rational design and optimization of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and harness the full potential of PEG linker technology.

References

- 1. researchgate.net [researchgate.net]

- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 3. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 4. Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E [pubs.rsc.org]

- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. mycenax.com [mycenax.com]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. nichd.nih.gov [nichd.nih.gov]

- 15. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to Bifunctional Molecules for Targeted Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules have emerged as a transformative modality in targeted therapy, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Unlike traditional inhibitors that rely on occupying an active site to modulate protein function, bifunctional molecules operate through proximity-induced mechanisms, effectively hijacking cellular machinery to achieve a desired therapeutic outcome. This guide provides a comprehensive technical overview of the core principles, mechanisms of action, and experimental evaluation of key classes of bifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs), molecular glues, and Antibody-Drug Conjugates (ADCs).

Core Concepts and Mechanisms of Action

Bifunctional molecules are designed with two distinct domains connected by a linker. One domain binds to a target protein of interest (POI), while the other recruits an effector protein to induce a specific biological event. This modular design allows for a wide range of applications, from targeted protein degradation to the precise delivery of cytotoxic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins by inducing their degradation through the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase brings the target in close proximity to the E3 ligase, leading to its polyubiquitination.[3] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[1] A key advantage of PROTACs is their catalytic mechanism; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.[2]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact or interact weakly.[] Unlike the modular design of PROTACs, molecular glues typically do not have distinct domains for binding each protein. Instead, they often bind to one of the proteins, such as an E3 ligase, and create a new surface that is recognized by the target protein.[] This induced proximity leads to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein, similar to the mechanism of PROTACs.[5] The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.[6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of bifunctional molecules that combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[7] The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex through endocytosis.[8][9] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[9] The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics.[10] Some ADCs can also exert a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[9]

Data Presentation: Quantitative Efficacy of Bifunctional Molecules

The following tables summarize key quantitative data for representative PROTACs, molecular glues, and ADCs, providing a basis for comparison of their efficacy.

Table 1: Quantitative Data for Representative PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | <1 |

| ARV-471 | Estrogen Receptor | CRBN | MCF-7 | 0.8 | >95 | 0.3 |

| dBET1 | BRD4 | CRBN | HeLa | 4 | >90 | 9 |

| MZ1 | BRD4 | VHL | HeLa | 25 | >90 | 100 |

| GP262 | PI3K/mTOR | VHL | MDA-MB-231 | 42.23 (p110γ), 227.4 (p110α), 45.4 (mTOR) | 88.6 (p110γ), 71.3 (p110α), 74.9 (mTOR) | 44.3 (OCL-AML3)[11] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 (pan-KRAS) | 43.51[12] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | 31.36[12] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 (pan-KRAS) | 51.53[12] |

| NC-1 (BTK Degrader) | BTK | CRBN | Mino | 2.2 | 97 | Not Reported[13] |

| HDAC Degrader 7 | HDAC1/HDAC3 | VHL | HCT116 | 0.91 (HDAC1), 0.64 (HDAC3) | Not Reported | Not Reported[14] |

| HDAC Degrader 9 | HDAC1/HDAC3 | VHL | HCT116 | 0.55 (HDAC1), 0.53 (HDAC3) | Not Reported | Not Reported[14] |

Table 2: Quantitative Data for Representative Molecular Glues

| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| Lenalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~50 | >90 | ~100 |

| Pomalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~10 | >90 | ~20 |

| Indisulam | RBM39 | DCAF15 | HCT116 | ~500 | >80 | ~200 |

| CC-92480 (Mezigdomide) | IKZF1/3 | CRBN | MM.1S | <1 | >90 | <10 |

| NVP-DKY709 | IKZF2 | CRBN | Jurkat | Not Reported | Not Reported | Not Reported[5] |

| PVTX-405 | IKZF2 | Not Specified | Not Specified | 0.7 | Not Reported | Not Reported[15] |

| CC-3240 | CaMKK2 | CRBN | THP1 | 100 | 92 | 9[15] |

| QXG-6442 | CK1α | Not Specified | MOLM-14 | 5.7 | 90 | Not Reported[15] |

| DEG-35 | IKZF2, CK1α | CRBN | Not Specified | 4.4 (IKZF2), 1.4 (CK1α) | Not Reported | Not Reported[15] |

| SW394703 | Cyclin K | DDB1 | HCT116 | Not Reported | Not Reported | 1200[15] |

Table 3: Quantitative Data for Representative Antibody-Drug Conjugates (ADCs)

| ADC | Target Antigen | Payload | Cancer Type | Cell Line | IC50 (ng/mL) | In Vivo Tumor Growth Inhibition |

| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | Breast Cancer | SK-BR-3 | 0.5-5 | Significant |

| Brentuximab vedotin | CD30 | MMAE | Hodgkin Lymphoma | L428 | 1-10 | Significant |

| Sacituzumab govitecan | TROP-2 | SN-38 | Triple-Negative Breast Cancer | MDA-MB-231 | 10-50 | Significant |

| Enfortumab vedotin | Nectin-4 | MMAE | Urothelial Cancer | T24 | 1-10 | Significant |

| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | Deruxtecan | Breast Cancer | KPL-4 | 0.1-1 | Potent |

| 2G4-DM1 | c-Kit | DM1 | Gastrointestinal Stromal Tumor | GIST-T1 | Not Reported | Efficient suppression |

| Her2-ADC (10a-10e) | Her2 | Thailanstatin | Breast Cancer | N87 | 13-43 | Not Reported[16] |

| Her2-ADC (10a-10e) | Her2 | Thailanstatin | Breast Cancer | BT474 | 13-43 | Not Reported[16] |

| Her2-ADC (10d, 10e) | Her2 | Thailanstatin | Breast Cancer | MDA-MB-361-DYT2 | 25-80 | Not Reported[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional molecules.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a bifunctional degrader molecule.

1. Cell Culture and Treatment:

- Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

- Treat cells with varying concentrations of the bifunctional degrader molecule or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).